

2-Acetyl-5-methylthiazole CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Acetyl-5-methylthiazole

Cat. No.: B1332114

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An In-depth Technical Guide to 2-Acetyl-5-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Acetyl-5-methylthiazole**, a heterocyclic compound with applications in flavor chemistry and potential for broader use in research and development. This document details its fundamental chemical properties, including its CAS number and molecular weight, and presents available analytical data. Furthermore, it outlines generalized experimental protocols for its synthesis and analysis based on established methods for related thiazole derivatives. This guide is intended to serve as a foundational resource for professionals engaged in chemical synthesis, analytical chemistry, and drug discovery.

Chemical Identity and Properties

2-Acetyl-5-methylthiazole is a substituted thiazole, a class of sulfur- and nitrogen-containing heterocyclic compounds. Thiazole derivatives are of significant interest due to their presence in various natural products and their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Table 1: Physicochemical Properties of **2-Acetyl-5-methylthiazole**

Property	Value	Reference
CAS Number	59303-17-2	
Molecular Formula	C ₆ H ₇ NOS	[1]
Molecular Weight	141.191 g/mol	[1]
IUPAC Name	1-(5-methyl-1,3-thiazol-2-yl)ethan-1-one	
Appearance	Not specified; likely a liquid or low-melting solid	
Solubility	Information not readily available; likely soluble in organic solvents	

Synthesis of Thiazole Derivatives

While a specific, detailed protocol for the synthesis of **2-Acetyl-5-methylthiazole** is not readily available in the reviewed literature, a general approach can be adapted from the synthesis of similar acetylthiazoles. A common method involves the acylation of a pre-formed thiazole ring. The following protocol is a representative example for the synthesis of 2-acetylthiazole and can be modified for **2-Acetyl-5-methylthiazole**, likely starting from 2-bromo-5-methylthiazole.

General Experimental Protocol: Acetylation of a Bromothiazole Derivative

This protocol is adapted from a patented method for the synthesis of 2-acetylthiazole.[\[2\]](#)

Objective: To synthesize an acetylthiazole derivative via lithiation and subsequent acylation of a bromothiazole precursor.

Materials:

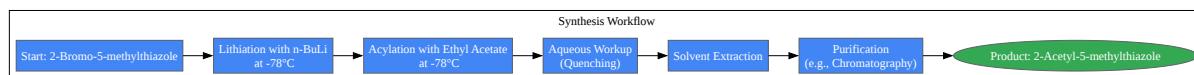
- 2-Bromo-5-methylthiazole (precursor)
- n-Butyllithium (n-BuLi) in a suitable solvent (e.g., hexanes)

- Ethyl acetate
- Anhydrous organic solvent (e.g., toluene, benzene)[\[2\]](#)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Quenching solution (e.g., saturated aqueous ammonium chloride)
- Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
- Standard laboratory glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, dropping funnel, condenser)
- Inert atmosphere setup (e.g., nitrogen or argon line)
- Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

Procedure:

- In an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromo-5-methylthiazole in an anhydrous solvent such as THF or diethyl ether.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of n-butyllithium (typically 1 to 1.5 molar equivalents) to the cooled solution via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture at this temperature for a specified time (e.g., 1 hour) to ensure complete lithiation.
- To the resulting solution of 2-lithio-5-methylthiazole, add ethyl acetate (typically 1.3 to 2 molar equivalents) dropwise, again maintaining the temperature at -78 °C.[\[2\]](#) The reaction is typically stirred for 1.5 to 2 hours at this temperature.[\[2\]](#)
- After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Allow the mixture to warm to room temperature.

- Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers and wash with brine.
- Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo.
- The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure **2-Acetyl-5-methylthiazole**.



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Caption: A generalized workflow for the synthesis of **2-Acetyl-5-methylthiazole**.

Analytical Characterization

The characterization of **2-Acetyl-5-methylthiazole** relies on standard analytical techniques to confirm its structure and purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

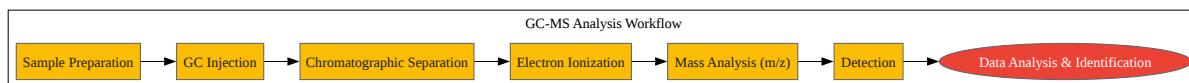
GC-MS is a powerful technique for the separation and identification of volatile compounds. While a full mass spectrum for **2-Acetyl-5-methylthiazole** is not readily available, data for the related compound 2-acetylthiazole shows characteristic fragmentation patterns.^[3]

Table 2: GC Retention Indices for **2-Acetyl-5-methylthiazole**

Column Type	Active Phase	Retention Index (I)	Reference
Capillary	DB-1 (non-polar)	1076	[1]
Capillary	DB-Wax (polar)	1685	[1]

General GC-MS Protocol: This is a general protocol and should be optimized for the specific instrument and column used.

- Sample Preparation: Prepare a dilute solution of **2-Acetyl-5-methylthiazole** in a suitable volatile solvent (e.g., dichloromethane or hexane).
- Injection: Inject a small volume (e.g., 1 μ L) of the sample into the GC injector port, which is heated to ensure vaporization (e.g., 250 °C).
- Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-1 or DB-Wax). The column is housed in an oven where the temperature is programmed to increase over time (a temperature ramp) to elute compounds based on their boiling points and interactions with the column's stationary phase.[1]
- Detection (MS): As compounds elute from the column, they enter the mass spectrometer. In the ion source (typically using electron ionization), the molecules are fragmented into characteristic ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.
- Data Analysis: The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound, often by comparison to a spectral library.



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Caption: A typical workflow for the analysis of a volatile compound by GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of compounds. While a specific HPLC method for **2-Acetyl-5-methylthiazole** was not found, methods for other thiazole derivatives can be adapted. A mixed-mode chromatography approach, combining reversed-phase and ion-exchange mechanisms, can be effective for analyzing complex mixtures containing thiazoles.^[4]

General HPLC Protocol (Reversed-Phase):

- Mobile Phase Preparation: Prepare the mobile phase, which typically consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous component can be adjusted to optimize the separation of ionizable compounds.
- Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase.
- Injection: Inject a defined volume of the sample into the HPLC system.
- Separation: The sample is pumped through a column packed with a stationary phase (e.g., C18 for reversed-phase). The components of the sample are separated based on their differential partitioning between the mobile and stationary phases. A gradient elution, where the composition of the mobile phase is changed over time, is often used to improve separation.
- Detection: As the separated components elute from the column, they pass through a detector (e.g., a UV-Vis detector set at a wavelength where the analyte absorbs).
- Quantification: The area under the chromatographic peak is proportional to the concentration of the analyte, which can be determined by comparison to a calibration curve prepared from standards of known concentration.

Biological Activity and Applications

The biological activities of **2-Acetyl-5-methylthiazole** have not been extensively studied. However, the broader class of thiazole derivatives is known for a wide range of pharmacological effects. Many 2-aminothiazole derivatives, for example, have been

investigated for their antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[\[5\]](#) The thiazole ring is a key structural motif in a number of approved drugs.

Given the structural similarity to other biologically active thiazoles, **2-Acetyl-5-methylthiazole** could be a candidate for screening in various biological assays to explore its therapeutic potential. Its primary current application appears to be in the flavor and fragrance industry, as many thiazoles are known for their distinct aromas.

Conclusion

2-Acetyl-5-methylthiazole is a heterocyclic compound with well-defined chemical properties. While specific, detailed experimental protocols and biological activity data for this particular molecule are limited in the public domain, this guide provides a framework for its synthesis and analysis based on established methodologies for related thiazole derivatives. For researchers and drug development professionals, **2-Acetyl-5-methylthiazole** and its analogues represent a class of compounds with potential for further investigation and application. The protocols and data presented herein should serve as a valuable starting point for such endeavors.

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